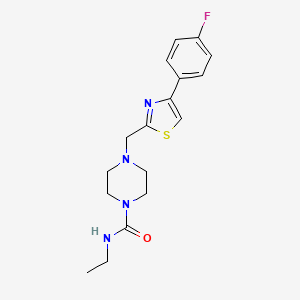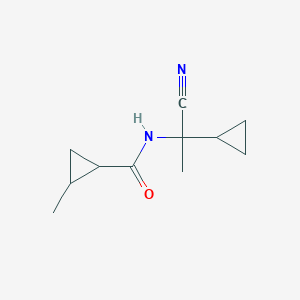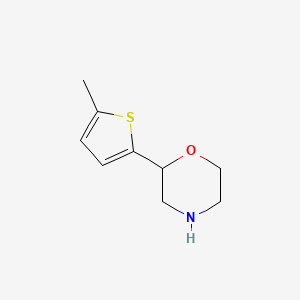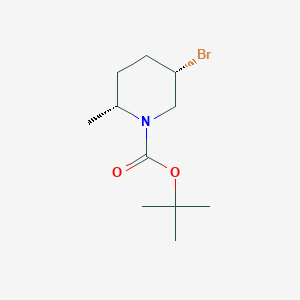![molecular formula C14H14N2O4S B2665181 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 913688-23-0](/img/structure/B2665181.png)
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the methoxy group and the carboxamide group could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR and MS . The benzo[d]thiazole core would likely exhibit aromaticity, and the different functional groups would have characteristic signals in the NMR spectrum.Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The methoxy and carboxamide groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Activities
Research has been conducted on the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, focusing on their anti-inflammatory and analgesic properties. These compounds, including variations of carboxamides, have been studied for their potential as cyclooxygenase inhibitors, showcasing significant COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities in preclinical models. Such research underlines the compound's role in the development of new therapeutic agents with enhanced biological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another study explored the antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives. These compounds exhibited varying degrees of antibacterial and antifungal properties, highlighting the potential of such chemical structures in developing new antimicrobial agents. This research indicates the broader applicability of compounds within this class in addressing resistant microbial strains, thus contributing to the field of infectious diseases (Alhameed et al., 2019).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. Such studies expand the potential of these compounds beyond traditional applications, offering innovative approaches to cancer therapy (Pişkin et al., 2020).
Antidepressant Properties
Research into structurally novel 5-HT3 receptor antagonists, including a series of 3-ethoxyquinoxalin-2-carboxamides, has been conducted to evaluate their potential as antidepressants. These studies involve the synthesis of compounds followed by pharmacological evaluation, indicating significant activities against the 5-HT3 receptor, a target for antidepressant drugs. This highlights the compound's relevance in the development of new treatments for depression, showcasing the chemical class's versatility in addressing various health conditions (Mahesh et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16-12-9(18-2)4-3-5-11(12)21-14(16)15-13(17)10-8-19-6-7-20-10/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINICROZDYIMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)


![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)
![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665111.png)


![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)


![N-[1-(methylsulfanyl)-2-nitrovinyl]-4-(trifluoromethoxy)aniline](/img/structure/B2665121.png)